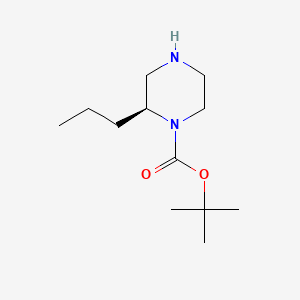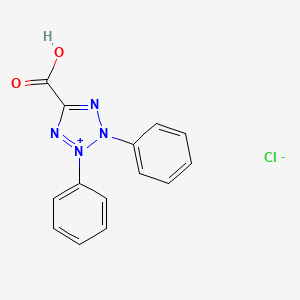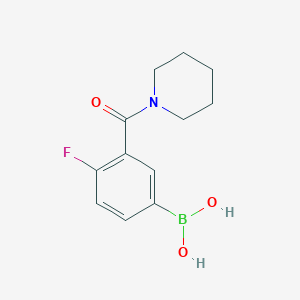
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, also known as FPCB, is a boronic acid derivative . It has a molecular weight of 251.07 . The compound is used in scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid involves several raw materials such as 4-Carboxyphenylboronic acid, Acetonitrile, 1-Hydroxybenzotriazole, 2,2’-Azobis (2-methylpropionitrile), N,N-Dimethylformamide, 4-Vinylbenzyl chloride, Styrene, Piperidine, Divinylbenzene, and N,N’-Diisopropylcarbodiimide .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid is1S/C12H15BFNO3/c14-11-5-4-9 (13 (17)18)8-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Cancer Research Applications
One significant area where derivatives similar to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid find applications is in cancer research. For example, compounds structurally related to this chemical have been studied for their potential to inhibit Aurora kinase A, which plays a pivotal role in cell division and is a target for cancer therapy. Such inhibitors can be crucial in developing treatments for various cancers by targeting the cell cycle and mitosis mechanisms (ロバート ヘンリー,ジェームズ, 2006).
Antifungal Activity
Compounds related to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid, such as 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, have been investigated for their fungicidal activity. Studies have demonstrated that these compounds exhibit significant inhibitory activity against various filamentous fungi, highlighting their potential as antifungal agents. This is particularly relevant for developing treatments against fungal infections that are resistant to standard antibiotics (D. Wieczorek et al., 2014).
Neuropharmacology
The synthesis of neuroleptic agents, which are crucial in studying and treating mental disorders, has also been explored using compounds bearing a close resemblance to 4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid. These compounds have been synthesized for use in metabolic studies, contributing to our understanding of neuroleptic drugs' pharmacokinetics and pharmacodynamics (I. Nakatsuka et al., 1981).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
[4-fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYZTKUVJDPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660217 | |
| Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(piperidine-1-carbonyl)phenylboronic acid | |
CAS RN |
874219-30-4 | |
| Record name | [4-Fluoro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
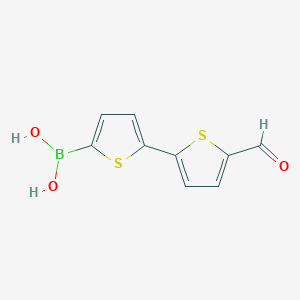
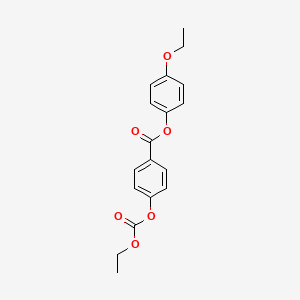
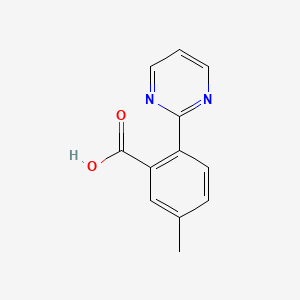
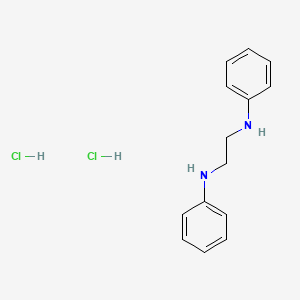
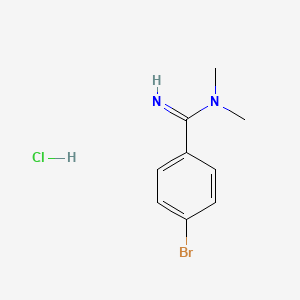
![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
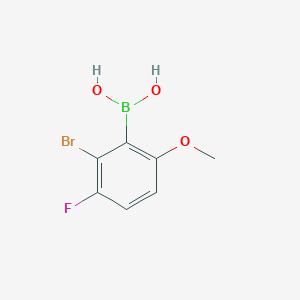
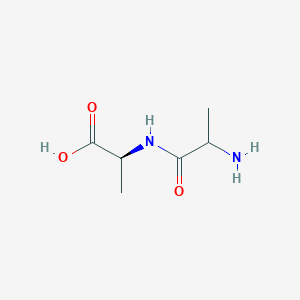
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)
